REACTION_CXSMILES
|
Cl[C:2]1C=C[C:5]([CH:8](CCCC)[C:9]([NH2:11])=O)=[CH:4][CH:3]=1.B#B.O1[CH2:22][CH2:21][CH2:20][CH2:19]1.[ClH:23].O1[CH2:28][CH2:27]CC1>>[Cl:23][C:19]1[CH:28]=[CH:27][C:22]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:8][CH2:9][NH2:11])=[CH:21][CH:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)N)CCCC
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
diborane tetrahydrofuran
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
B#B.O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
WAIT
|
Details
|
kept there for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted three times with 60 ml portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving an oil
|
Type
|
DISTILLATION
|
Details
|
Distillation under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCCCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |